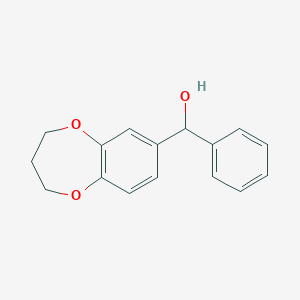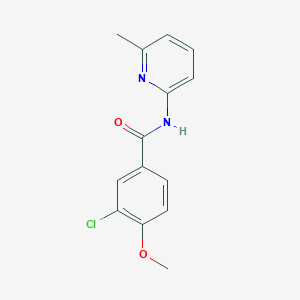
N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide, also known as BESG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BESG is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.47 g/mol. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
作用机制
N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide exerts its biological effects by inhibiting the activity of proteasomes. Proteasomes are large protein complexes that are responsible for the degradation of proteins. Inhibition of proteasomes leads to the accumulation of misfolded and damaged proteins, which can trigger apoptosis in cancer cells. N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are the main proteins involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects
N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. Studies have shown that N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide can induce apoptosis in cancer cells by inhibiting the activity of proteasomes. N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are the main proteins involved in the pathogenesis of neurodegenerative diseases. N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular processes. N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide is also stable and can be easily synthesized using different methods. However, N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide also has low solubility in water, which can limit its use in some experiments.
未来方向
There are several future directions for the study of N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide. One of the most promising directions is its potential application in the treatment of cancer. Further studies are needed to fully understand the mechanism of action of N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide and its potential use in combination with other anticancer drugs. N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide also has potential applications in the treatment of neurodegenerative diseases, and further studies are needed to explore its effects on different proteins involved in the pathogenesis of these diseases. Additionally, studies are needed to optimize the synthesis method of N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide and improve its solubility in water to expand its use in lab experiments.
Conclusion
In conclusion, N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has been synthesized using different methods, and its mechanism of action has been extensively studied. N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has several biochemical and physiological effects and has potential applications in the treatment of cancer and neurodegenerative diseases. Further studies are needed to fully understand the biological effects of N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide and optimize its use in lab experiments.
合成方法
N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide can be synthesized using different methods. One of the most commonly used methods involves the reaction of N-benzyl-N-ethylglycine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide as a white crystalline solid, which can be purified using recrystallization.
科学研究应用
N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in different fields. One of the most promising applications of N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide is in the treatment of cancer. Studies have shown that N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide can induce apoptosis in cancer cells by inhibiting the activity of proteasomes. Proteasomes are responsible for the degradation of proteins, and their inhibition can lead to the accumulation of misfolded and damaged proteins, which can trigger apoptosis in cancer cells.
N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide can inhibit the aggregation of amyloid-beta and alpha-synuclein, which are the main proteins involved in the pathogenesis of these diseases.
属性
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-benzylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-2-19(23(21,22)16-11-7-4-8-12-16)14-17(20)18-13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOLNWMVWKBYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5152010.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(1-piperidinylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5152014.png)
![N-[4-(benzoylamino)-3-methylphenyl]-5-chloro-1-naphthamide](/img/structure/B5152018.png)
![N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5152026.png)
![ethyl 2-({[(4-chlorophenyl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5152042.png)
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B5152047.png)
![3-benzyl-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152057.png)
![4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B5152072.png)
![1-(2,4-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5152078.png)

![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5152081.png)
![5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5152086.png)

![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5152099.png)